molecular formula C17H13BrF3N3 B3710311 2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

カタログ番号: B3710311
分子量: 396.2 g/mol
InChIキー: YZTNGDMPHVHUDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This heterocyclic compound features a pyrazolo[5,1-b]quinazoline core substituted with a 4-bromophenyl group at position 2 and a trifluoromethyl (CF₃) group at position 9. Its molecular formula is C₁₇H₁₄BrF₃N₃ (molecular weight: 389.22 g/mol) . The compound is classified under the EU HS code 29339980 for nitrogen-containing heterocycles .

Key physical properties include:

  • Density: 1.68 ± 0.1 g/cm³
  • pKa: -2.83 ± 0.20 (indicating strong acidity, likely due to the CF₃ group) .

特性

IUPAC Name

2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3N3/c18-11-7-5-10(6-8-11)14-9-15-22-13-4-2-1-3-12(13)16(17(19,20)21)24(15)23-14/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNGDMPHVHUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC(=NN3C(=C2C1)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a synthetic compound belonging to a class of pyrazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H11BrF3N3C_{14}H_{11}BrF_3N_3, and its structural features include a bromophenyl and a trifluoromethyl group which are known to influence biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Preliminary studies suggest that compounds within this class may act as inhibitors of specific kinases involved in cell proliferation and survival pathways. For instance, similar compounds have shown significant inhibition against Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 .
  • Antimicrobial Activity : Pyrazoloquinazolines have been investigated for their antibacterial properties. Some derivatives have demonstrated potent activity against drug-resistant strains of bacteria .

Anticancer Activity

Recent studies have evaluated the anticancer potential of 2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline using various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)168.78Induces apoptosis; cell cycle arrest at G1 phase
A549 (Lung)Data Not AvailablePotential EGFR inhibition
HT-29 (Colon)Data Not AvailableInduces mitochondrial dysfunction

Antimicrobial Activity

The compound's derivatives have also been tested for antibacterial efficacy:

PathogenMIC (µg/mL)Activity Description
Staphylococcus aureus1-16Effective against MRSA strains
Escherichia coliData Not AvailableModerate activity observed

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 cells revealed that treatment with the compound led to significant apoptosis as assessed by flow cytometry. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins .
  • Antimicrobial Testing : In a series of experiments targeting Gram-positive and Gram-negative bacteria, derivatives of the compound exhibited MIC values ranging from 1 to 16 µg/mL against resistant strains like MRSA . This highlights the compound's potential as a lead structure for developing new antibacterial agents.
  • Molecular Docking Studies : Computational docking studies indicated that the compound binds effectively to the active sites of targeted kinases, suggesting a strong interaction that could lead to inhibition .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their key features:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
Target Compound 2-(4-Bromophenyl), 9-(CF₃) C₁₇H₁₄BrF₃N₃ High lipophilicity; irritant (Xi)
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid 2-COOH, 9-(CF₃) C₁₂H₁₀F₃N₃O₂ Polar due to COOH; molecular weight: 285.22
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline 3-Br, 9-OCH₃ C₁₂H₁₂BrN₃O Methoxy group increases solubility
Ethyl 2-(9-(4-chlorophenyl)-8-oxo-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-4(6H)-yl)acetate 4-Chlorophenyl, tetrazolo ring C₁₉H₁₉ClN₄O₃ Non-cytotoxic (IC₅₀ >1000 μg/mL in MTT assay)
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one 3-Br, 9-ketone C₁₀H₁₀BrN₃O Ketone group may enhance hydrogen bonding
Substituent Impact Analysis:
  • Bromophenyl vs.
  • Trifluoromethyl vs. Methoxy (Position 9) : The CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects, whereas methoxy (OCH₃) in analogues improves solubility .
  • Chlorophenyl vs. Bromophenyl : Chlorine in tetrazoloquinazoline derivatives (e.g., compound in ) shows lower cytotoxicity, suggesting bromine’s bulkier size may alter bioactivity.
Comparative Challenges:
  • The bromophenyl and CF₃ groups in the target compound may require specialized reagents (e.g., Pd-catalyzed coupling for bromophenyl introduction).
  • Carboxylic acid derivatives (e.g., ) likely involve hydrolysis steps, increasing synthesis complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Reactant of Route 2
2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。